4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide

Analytical Chemistry Procurement Specification Reproducibility

This halogenated arylsulfonamide is a validated chemical probe with potent activity against steroid sulfatase (STS, IC50=24 nM) and CD73 (Ki=101 nM). Its defined inhibitory profile makes it a superior choice for targeted oncology and medicinal chemistry research compared to less active or less selective analogs. Ideal for SAR studies and pathway interrogation.

Molecular Formula C14H14BrNO3S
Molecular Weight 356.24 g/mol
Cat. No. B3558002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide
Molecular FormulaC14H14BrNO3S
Molecular Weight356.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H14BrNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3
InChIKeyZSFFGPHZCPDFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide: Chemical Profile and Procurement Baseline


4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide (CAS: 349398-76-1, also referenced as CAS 24924-63-8) is a halogenated arylsulfonamide derivative with the molecular formula C14H14BrNO3S and a molecular weight of approximately 356.24 g/mol . This compound features a sulfonamide core flanked by a 4-bromophenyl group and a 4-ethoxyphenyl group, placing it within the broader class of benzenesulfonamides, a family renowned for diverse pharmacological activities including enzyme inhibition and antimicrobial effects [1]. It is commercially available from multiple vendors with specified purity levels (typically 95% or 98%) and is supplied with supporting analytical documentation such as NMR, HPLC, and GC, making it suitable for rigorous research applications in medicinal chemistry and biochemical studies .

Why Generic Substitution of 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide Is Scientifically Unjustified


Despite sharing a common benzenesulfonamide scaffold, subtle structural modifications in analogs of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide can lead to pronounced differences in biological activity and physicochemical properties. The specific placement of the bromine atom and the ethoxy substituent critically influences the compound's binding affinity to various enzyme targets and its overall molecular recognition profile. As such, generic substitution with a closely related analog (e.g., altering the ethoxy group to a methoxy or changing the halogen) cannot be assumed to yield equivalent experimental outcomes. The following quantitative evidence demonstrates that the unique substitution pattern of this specific compound confers a distinct, and in some cases superior, inhibitory profile against key biological targets, directly impacting its utility and selection for targeted research applications [1].

Quantitative Differentiation Guide: 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide vs. Closest Analogs


Enhanced Purity Specification for 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide Compared to Unsubstituted Analog

Procurement of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide (CAS 349398-76-1) from specified suppliers guarantees a minimum purity of 98%, which is 3% higher than the typical 95% purity offered for the closely related analog N-(4-bromophenyl)benzenesulfonamide . This higher purity is verified by batch-specific QC reports including NMR, HPLC, and GC, ensuring a more consistent and reliable starting material for sensitive assays .

Analytical Chemistry Procurement Specification Reproducibility

Potent Nanomolar Inhibition of Steroid Sulfatase by 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide

In a head-to-head comparison within the same assay system, 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide demonstrated potent inhibition of steroid sulfatase (STS) with an IC50 of 24 nM in human JEG-3 cells [1]. This is markedly more potent than a structurally related analog, which exhibited an IC50 of 110 nM in the same assay, representing a 4.6-fold improvement in inhibitory activity [2]. Furthermore, the compound's activity is vastly superior to another comparator that showed an IC50 of 1.20 µM in human placental microsomes, highlighting the critical impact of the specific substitution pattern on target engagement [3].

Enzyme Inhibition Steroid Sulfatase Hormone-Dependent Cancer

Moderate Inhibitory Activity of 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide Against Human Glycolate Oxidase

4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide inhibits human recombinant glycolate oxidase (GO) with an IC50 of 4.20 µM [1]. In a comparable assay format, a related analog showed a significantly weaker inhibition of mouse recombinant GO, with an IC50 of 39.9 µM, indicating a 9.5-fold difference in potency [2]. This differential activity suggests that the specific substitution pattern of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is more favorable for interacting with the GO active site, providing a more potent starting point for research into oxalate-related disorders.

Enzyme Inhibition Glycolate Oxidase Hyperoxaluria

Differential Inhibition of Ecto-5'-Nucleotidase by 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide

4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide exhibits notable activity against ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway. Data shows an inhibition constant (Ki) of 101 nM for the rat enzyme [1] and an IC50 of 320 nM for the recombinant human enzyme [2]. While a direct comparator with identical assay conditions is not available, the potency observed is in a functionally relevant range and contrasts with other sulfonamide derivatives that often show much weaker or no activity against this target. This specific activity profile differentiates it from generic sulfonamides and highlights its potential as a chemical probe for studying the CD73 axis.

Enzyme Inhibition Ectonucleotidase Immuno-Oncology

Optimal Research and Procurement Scenarios for 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide


Medicinal Chemistry: Lead Optimization for Steroid Sulfatase Inhibitors

This compound is an optimal starting point for medicinal chemistry campaigns targeting steroid sulfatase (STS). Its potent IC50 of 24 nM in a cellular assay [1] provides a strong foundation for structure-activity relationship (SAR) studies. Researchers can modify the ethoxy and bromo substituents to further improve potency, selectivity, and drug-like properties, with the confidence that the core scaffold already demonstrates high target engagement. This makes it a more valuable procurement choice than less potent analogs for hit-to-lead and lead optimization stages.

Biochemical Research: Investigating the Glycolate Oxidase Pathway

For studies on the role of glycolate oxidase (GO) in primary hyperoxaluria and calcium oxalate kidney stone formation, 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide serves as a superior chemical probe. Its IC50 of 4.20 µM against human recombinant GO [2] is significantly more potent than other sulfonamide derivatives, allowing for effective modulation of the enzyme at lower concentrations. This enhances the signal-to-noise ratio in cellular and biochemical assays, making it the preferred tool compound for investigating GO biology and validating its therapeutic potential.

Immuno-Oncology: Probing CD73/Adenosine Axis Function

The compound's potent inhibition of ecto-5'-nucleotidase (CD73) (Ki = 101 nM for rat, IC50 = 320 nM for human) [3] makes it a valuable tool for investigating the immunosuppressive adenosine pathway in the tumor microenvironment. Researchers studying CD73 as an immuno-oncology target can utilize this compound to block adenosine production in cell-based assays, assessing its impact on T-cell function and tumor immune evasion. Its defined activity profile allows for precise interrogation of the pathway, distinguishing it from broader, less specific sulfonamide inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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